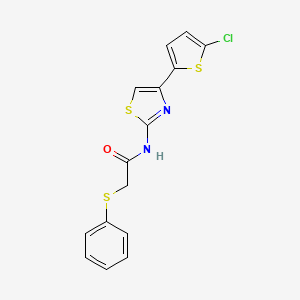

![molecular formula C18H13BrN2O2S B2545846 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 442556-30-1](/img/structure/B2545846.png)

3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" is a derivative of quinolinone, a class of heterocyclic aromatic organic compounds. It features a thieno[2,3-b]quinolinone core, which is a bicyclic structure consisting of a thiophene ring fused to a quinoline moiety. The presence of a bromine atom on the benzoyl group suggests potential for further chemical modifications, making it an interesting candidate for synthetic organic chemistry and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinolinone derivatives can be achieved through various methods. One approach is the one-step synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the preparation of quinazolin-4(3H)-ones . Another method involves a one-pot cascade synthesis via nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a three-step procedure starting from 2-aminothiophene-3-carbonitrile has been used to synthesize tetrahydrothieno[2,3-b]quinolin derivatives . These methods highlight the versatility and adaptability of synthetic routes to access the quinolinone scaffold.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . X-ray single crystal determination can provide detailed insights into the crystal structure and molecular geometry . Theoretical calculations, including density functional theory (DFT), can be employed to analyze the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other chemical activity descriptors .

Chemical Reactions Analysis

Quinolinone derivatives can participate in a range of chemical reactions. The presence of amino and carbonyl groups allows for reactions such as the aza-Michael addition, which can be catalyzed by copper to synthesize substituted quinolin-4(1H)-ones . The bromine atom in the 3-amino-2-(4-bromobenzoyl) moiety of the compound could potentially undergo further reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions, to introduce different substituents at that position.

Physical and Chemical Properties Analysis

The physical properties of quinolinone derivatives, such as melting points, can be determined experimentally . The chemical properties, including reactivity and stability, can be influenced by the substituents on the quinolinone core. Theoretical studies can predict properties like non-linear optical (NLO) behavior, which may vary with solvent polarity . The compound's potential antibacterial activity can be assessed through in vitro assays against various human pathogenic microorganisms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the aza-Michael addition, followed by cyclization and oxidation reactions, is a method to create quinolin-4(1H)-ones, a class of compounds with diverse biological activities. This process involves using copper catalysis to achieve high efficiency and yields under mild conditions (Kang et al., 2018).

Pharmaceutical Interest

Compounds synthesized using "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" as an intermediate have shown potential pharmaceutical interest. For example, novel heterocycles like pyridinyl and isoxazolyl quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Moustafa, 2003).

Antibacterial Activity

Some derivatives synthesized from this compound have been screened for antibacterial activity, showing effectiveness against both gram-negative and gram-positive bacteria. This suggests its potential use in developing new antibacterial agents (Akl et al., 2017).

Analytical Applications

Derivatives of this compound have been used as reagents in analytical chemistry for the determination of primary amines in biological samples, demonstrating its utility in bioanalytical applications (Liu et al., 1991).

Anticancer Potential

Some quinazolinone derivatives synthesized from this compound have been evaluated for their anticancer properties, showing promising results in inhibiting the proliferation of various cancer cell lines. This highlights the potential of these compounds in cancer research and therapy development (Mulakayala et al., 2012).

properties

IUPAC Name |

3-amino-2-(4-bromobenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-10-6-4-9(5-7-10)16(23)17-15(20)12-8-11-13(21-18(12)24-17)2-1-3-14(11)22/h4-8H,1-3,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCYWJHUNSSFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)